PF-CBP1 hydrochloride PF-CBP1 hydrochloride PF-CBP1 hydrochloride is a highly selective inhibitor of the CREB binding protein bromodomain.  in vitro: PF-CBP1 modulates key inflammatory genes in primary macrophages. PF-CBP1 downregulates RGS4 in neurons, a target linked to Parkinson/'s disease. PF-CBP1 is 139-fold selective over BRD4 in the biochemical assays and >105-fold selective by ITC. F-CBP1 is also a potent inhibitor of EP300 (a result observed for other CBP inhibitors. 
Brand Name: Vulcanchem
CAS No.:
VCID: VC1554565
InChI:
SMILES:
Molecular Formula: C29H37ClN4O3
Molecular Weight: 525.08

PF-CBP1 hydrochloride

CAS No.:

Cat. No.: VC1554565

Molecular Formula: C29H37ClN4O3

Molecular Weight: 525.08

* For research use only. Not for human or veterinary use.

PF-CBP1 hydrochloride -

Specification

Molecular Formula C29H37ClN4O3
Molecular Weight 525.08

Introduction

PF-CBP1 hydrochloride is a highly selective inhibitor of the CREB binding protein bromodomain (CBP BRD), which plays a crucial role in various cellular processes, including transcriptional regulation and chromatin remodeling. This compound has garnered significant attention in research due to its potential applications in studying neurological disorders and inflammation.

Biological Activity

PF-CBP1 hydrochloride is known for its inhibitory effects on the bromodomains of CREBBP and EP300, with IC50 values of 125 nM and 363 nM, respectively . This specificity allows researchers to study the role of these bromodomains in various biological processes.

Inhibition of Inflammatory Cytokines

PF-CBP1 hydrochloride has been shown to reduce the expression of LPS-induced inflammatory cytokines such as IL-1β, IL-6, and IFN-β in primary macrophages . This anti-inflammatory activity suggests potential applications in managing inflammatory conditions.

Neurological Disorders

The compound also downregulates RGS4 expression in cortical neurons, making it a valuable tool for researching neurological disorders like epilepsy and Parkinson's disease .

Research Findings

In vitro studies have demonstrated that PF-CBP1 retains affinity for CBP while showing reduced potency against BRD4 . It does not cause cytotoxicity in primary macrophages even at high concentrations up to 30 mM . Additionally, PF-CBP1 can moderately reduce LPS-induced IL-6 and IFN-β expression at concentrations of 10 mM, with a decrease in IL-1β observed at 3 mM .

Applications and Future Directions

Given its selective inhibition of CBP bromodomains and its effects on inflammatory cytokines and neurological markers, PF-CBP1 hydrochloride is poised to contribute significantly to research in inflammation and neurodegenerative diseases. Its ability to modulate specific pathways without causing significant cytotoxicity makes it an attractive compound for further investigation.

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